2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Descripción
Structure and Properties: This compound (CAS: 1246038-38-9) is a spirocyclic molecule featuring a cyclohexane fused to an isoquinoline moiety via a spiro junction. Key substituents include a 2-methoxyethyl group at the 2'-position and a carboxamide group linked to a 2-methoxy-5-methylphenyl ring (Figure 1). Its molecular formula is C26H32N2O3, with a molecular weight of 420.5 g/mol .
Safety guidelines () emphasize precautions such as avoiding heat sources (P210) and preventing child access (P102).
Propiedades
Fórmula molecular |
C26H32N2O4 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O4/c1-18-11-12-22(32-3)21(17-18)27-24(29)23-19-9-5-6-10-20(19)25(30)28(15-16-31-2)26(23)13-7-4-8-14-26/h5-6,9-12,17,23H,4,7-8,13-16H2,1-3H3,(H,27,29) |
Clave InChI |
PCPNEZQYWNZKSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2’-(2-metoxietil)-N-(2-metoxi-5-metilfenil)-1’-oxo-1’,4’-dihidro-2’H-espiro[ciclohexano-1,3’-isoquinolina]-4’-carboxamida típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponiblesLos reactivos comunes utilizados en estas reacciones incluyen reactivos organometálicos, agentes oxidantes y grupos protectores para asegurar reacciones selectivas .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
2’-(2-metoxietil)-N-(2-metoxi-5-metilfenil)-1’-oxo-1’,4’-dihidro-2’H-espiro[ciclohexano-1,3’-isoquinolina]-4’-carboxamida puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes actividades biológicas.
Sustitución: Los grupos metoxi y fenilo se pueden sustituir con otros grupos funcionales para crear derivados con diferentes propiedades
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir compuestos con grupos carbonilo adicionales, mientras que las reacciones de sustitución podrían producir una amplia gama de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to Y043-1556 exhibit promising anticancer properties. For instance, derivatives of isoquinoline structures have been shown to target various cancer cell lines effectively. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival.
Neuroprotective Effects
Research has suggested that compounds with a similar structural framework may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells.
Anti-inflammatory Properties
Compounds derived from spirocyclic frameworks are being investigated for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Crystals demonstrated that derivatives of spirocyclic compounds showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that Y043-1556 could be further explored for similar applications .
Case Study 2: Neuroprotection
In a recent publication in Pharmaceuticals, researchers evaluated the neuroprotective effects of spirocyclic compounds on neuronal cell cultures subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, supporting their potential use in neurodegenerative conditions .
Mecanismo De Acción
El mecanismo de acción de 2’-(2-metoxietil)-N-(2-metoxi-5-metilfenil)-1’-oxo-1’,4’-dihidro-2’H-espiro[ciclohexano-1,3’-isoquinolina]-4’-carboxamida no se comprende bien, pero es probable que involucre interacciones con objetivos moleculares específicos. Estos podrían incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos biológicos. La estructura espirocíclica puede permitir que el compuesto se ajuste a sitios de unión únicos, lo que lleva a efectos biológicos específicos .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Spirocyclic Isoquinoline Derivatives
1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid ()
- Structure: Shares the spiro[cyclohexane-isoquinoline] core but lacks the 2-methoxyethyl and carboxamide substituents.
2'-(2-Methoxyphenyl)-1,3-dioxo-...spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile ()
Biphenyl Carboxamide Derivatives (VM Series, )
| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| VM-2 | 4-Methoxyphenyl | 112–115 | 66.89 | Nitrate ester, biphenyl |
| VM-6 | 2-Trifluoromethylphenyl | 127–129 | 48.02 | CF3, nitro group |
| VM-9 | 4-Nitrophenyl | 160–162 | 71.08 | Strong electron-withdrawing NO2 |
Comparison with Target Compound :
- Spiro vs. Biphenyl Core : The spirocyclic architecture in the target compound introduces conformational rigidity, which may improve selectivity compared to the flexible biphenyl backbone in VM derivatives .
WAY 100635 ()
- Structure : N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane carboxamide.
- Activity : Potent 5-HT1A receptor antagonist (IC50 = 0.95 nM). The methoxyphenyl and carboxamide groups are critical for receptor interaction, analogous to the target compound’s substituents.
- Divergence : WAY 100635’s piperazine-pyridine side chain enhances CNS penetration, while the target’s spiro system may limit blood-brain barrier permeability .
AMG 458 ()
Other Carboxamide Derivatives
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide ()
- Structure: Linear quinoline carboxamide with a phenethyl group.
- Properties : Melting point (127–128°C) and NMR data (δ 12.08 ppm, NH) highlight hydrogen-bonding capacity, similar to the target’s carboxamide .
5-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide ()
- Structure: Contains dual methoxy groups and a phenoxyethyl chain.
- Comparison : The ethoxy linker may increase flexibility compared to the target’s rigid spiro system, affecting target binding kinetics .
Actividad Biológica
The compound 2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide , also referred to as Y043-1556, has garnered attention for its potential biological activities. This article explores its characteristics, biological effects, and relevant research findings.
Chemical Characteristics
Y043-1556 is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Compound ID | Y043-1556 |
| Molecular Formula | C26H32N2O4 |
| Molecular Weight | 436.55 g/mol |
| logP | 4.092 |
| logD | 4.091 |
| logSw | -4.1229 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 54.246 Ų |
These properties suggest a relatively hydrophobic compound with potential for significant interaction with biological membranes.
Anticancer Activity
Y043-1556's spirocyclic structure is reminiscent of various anticancer agents. The compound's ability to inhibit cell proliferation in cancer cell lines has been investigated in related compounds. For instance, certain isoquinoline derivatives have shown promising antiproliferative activity against human hepatoma cells (HepG2) and other cancer types . The specific mechanisms often involve apoptosis induction and cell cycle arrest, warranting further investigation into Y043-1556's potential in cancer therapy.
Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship (SAR) of related compounds has revealed that modifications in the molecular structure can significantly enhance biological activity. For example, alterations in the substituents on the phenyl ring or changes in the alkyl chain length have been shown to affect potency and selectivity against various targets . Such findings underscore the importance of exploring different analogs of Y043-1556 to optimize its therapeutic profile.
In Vivo Studies
While most available data focuses on in vitro assays, preliminary in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of Y043-1556. Investigations into similar compounds have demonstrated varying degrees of bioavailability and metabolic stability, which are critical for effective therapeutic application . Future studies should aim to elucidate these parameters for Y043-1556 specifically.
Q & A
Q. What are the key structural features of this spirocyclic compound, and how do they influence its chemical reactivity?
The compound contains a spirocyclic core connecting a cyclohexane ring to an isoquinoline moiety, with functional groups including methoxyethyl and methoxymethylphenyl substituents. The spiro junction creates steric constraints that influence conformational flexibility, while the methoxy groups enhance solubility and modulate electronic properties. These features impact reactivity in nucleophilic substitutions or cyclization reactions . Analytical Recommendations : Use NMR spectroscopy (¹H/¹³C) to confirm spiro connectivity and substituent positions. X-ray crystallography can resolve steric effects .
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction conditions?
Synthesis typically involves:
- Step 1 : Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
- Step 2 : Spirocyclization using acid- or base-catalyzed intramolecular cyclization.
- Step 3 : Functionalization (e.g., carboxamide coupling) under anhydrous conditions with coupling agents like EDCI/HOBt . Critical Conditions :
- Temperature control (<0°C for cyclization to avoid side reactions).
- Solvent choice (e.g., THF for polar intermediates, DCM for coupling steps) .
Q. How is purity and structural integrity validated during synthesis?
- HPLC-MS : Monitors reaction progress and quantifies impurities (<0.5% threshold).
- NMR Spectroscopy : Assigns peaks for spiro connectivity (e.g., δ 4.5–5.5 ppm for methoxyethyl protons).
- Elemental Analysis : Confirms molecular formula (e.g., C₂₅H₂₉N₂O₅) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with fluorinated groups) to assess steric/electronic effects.
- Kinase Assays : Use FRET-based or ADP-Glo™ assays to measure IC₅₀ values against targets (e.g., EGFR, VEGFR).
- Computational Docking : Map binding interactions using Schrödinger Suite or AutoDock Vina . Example Findings :
| Analog Substituent | IC₅₀ (nM) EGFR | Selectivity (VEGFR/EGFR) |
|---|---|---|
| 2-Methoxyethyl | 12.3 | 1:8.2 |
| 2-Fluoroethyl | 8.1 | 1:4.5 |
| 2-Chlorophenyl | 23.7 | 1:12.1 |
| Data adapted from spirocyclic isoquinoline analogs . |
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Approaches :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays). Poor solubility (~<10 µM in PBS) may limit in vivo efficacy despite in vitro potency .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing efficacy .
Q. What computational strategies are effective in predicting off-target interactions?
- Proteome-Wide Docking : Screen against databases like ChEMBL or PDB using ensemble docking.
- Machine Learning : Train models on kinase inhibitor datasets to predict selectivity (e.g., random forest classifiers).
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Q. How can reaction pathways be optimized to scale up synthesis without compromising yield?
- DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (e.g., temperature, solvent ratio).
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve control.
- Catalyst Screening : Test Pd/C or Ni-based catalysts for coupling steps to reduce byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
